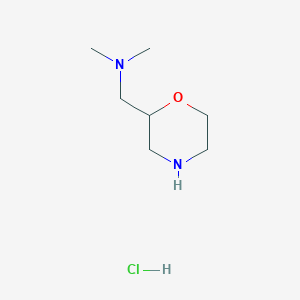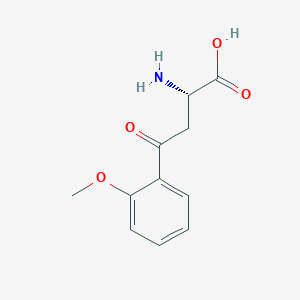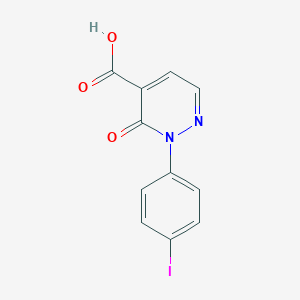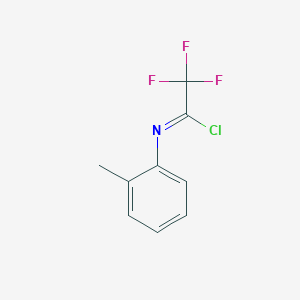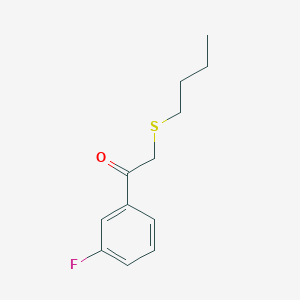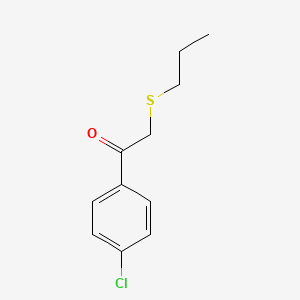
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one is an organic compound with a molecular formula of C11H13ClOS It is characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with propyl mercaptan in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents like chlorine or bromine
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)ethan-1-one: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
1-(4-Bromophenyl)-2-(propylsulfanyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one is unique due to the presence of both a chlorophenyl and a propylsulfanyl group, which confer distinct chemical properties and reactivity
Propriétés
| 88577-86-0 | |
Formule moléculaire |
C11H13ClOS |
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13ClOS/c1-2-7-14-8-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
Clé InChI |
RJBWWOCSMALBEL-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



